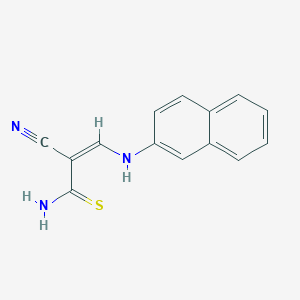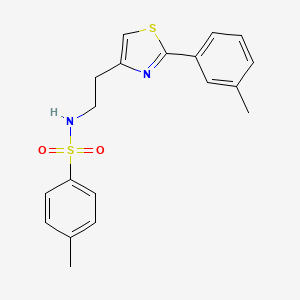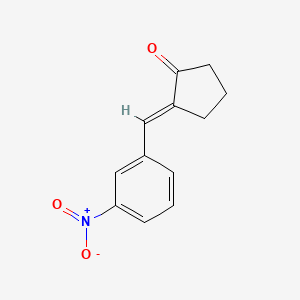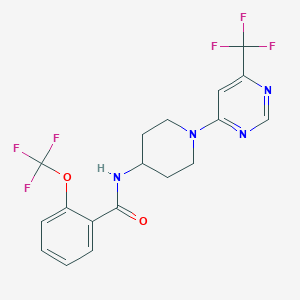![molecular formula C10H18O4 B2546367 (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol CAS No. 2287280-38-8](/img/structure/B2546367.png)
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol: is a chemical compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is characterized by its spirocyclic structure, which includes a spiro[3.4]octane ring system with two methoxy groups and a hydroxymethyl group.
Vorbereitungsmethoden
The synthesis of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions such as the use of a strong acid or base as a catalyst.
Introduction of Methoxy Groups: The methoxy groups are introduced through a methylation reaction, which involves the use of a methylating agent such as dimethyl sulfate or methyl iodide.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which involves the use of formaldehyde and a suitable base.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or amines.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol can be compared with other similar compounds, such as:
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which affects its chemical properties and reactivity.
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)amine: This compound has an amino group instead of a hydroxymethyl group, which influences its biological activity and interactions.
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXKSOYLOAKHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(OC2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)


![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)

![5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2546294.png)

![1-butyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2546297.png)

![4-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546299.png)
![methyl 3-[(carbamoylmethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2546300.png)
![5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2546303.png)
![N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2546304.png)

